Nesbuvir

Übersicht

Beschreibung

Nesbuvir is a small molecule that has been investigated for its potential use in the treatment of Hepatitis C. It is a selective inhibitor of the nonstructural protein 5B (NS5B) polymerase, which is a viral protein found in Hepatitis C virus (HCV).

Wissenschaftliche Forschungsanwendungen

Nesbuvir has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying the inhibition of viral polymerases. In biology, it is used to investigate the mechanisms of viral replication and the development of antiviral therapies. In medicine, this compound has been explored as a potential treatment for Hepatitis C, showing promising results in preclinical and clinical studies . Additionally, this compound has applications in the pharmaceutical industry for the development of new antiviral drugs .

Wirkmechanismus

Nesbuvir exerts its effects by inhibiting the NS5B polymerase of the Hepatitis C virus. The NS5B polymerase is responsible for the replication of viral RNA, and inhibition of this enzyme prevents the virus from replicating. This compound binds to the NS5B polymerase at specific allosteric sites, leading to conformational changes that reduce the enzyme’s activity. This inhibition ultimately disrupts the viral replication process, making this compound a potent antiviral agent .

Biochemische Analyse

Biochemical Properties

Nesbuvir is a selective inhibitor of the nonstructural protein 5B (NS5B) polymerase, a viral protein found in Hepatitis C virus (HCV) . The NS5B polymerase plays a crucial role in HCV RNA replication, making it a viable target for HCV therapy .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those infected with HCV. It inhibits the NS5B polymerase, thereby disrupting the replication of the HCV RNA . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves binding to the NS5B polymerase of the HCV, thereby inhibiting its function . This binding interaction disrupts the replication process of the HCV RNA within the host cell . It’s also reported that key hydrogen bonding interactions with certain amino acid residues are important for the inhibitory activity of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are not explicitly documented. Animal models are commonly used in the study of antiviral drugs, and dosage effects observed typically include variations in drug efficacy and potential toxic or adverse effects at high doses .

Metabolic Pathways

As a small molecule drug, it’s likely to interact with various enzymes or cofactors within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly reported. Small molecule drugs like this compound are generally distributed throughout the body, potentially interacting with various transporters or binding proteins .

Subcellular Localization

Given its mechanism of action, it’s likely that this compound interacts with the NS5B polymerase within the cytoplasm of the cell, where HCV replication occurs .

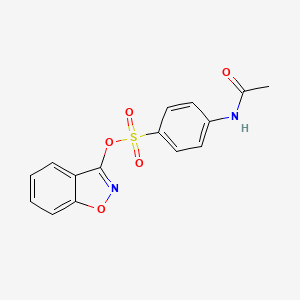

Vorbereitungsmethoden

Nesbuvir can be synthesized through various synthetic routes. One common method involves the reaction of specific benzofuran derivatives with other chemical reagents under controlled conditions. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 22.3 mg/mL, and it is typically prepared by warming the solution at 37°C for 10 minutes and/or shaking it in an ultrasonic bath . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nesbuvir undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Nesbuvir is part of a class of compounds known as non-nucleoside inhibitors of the NS5B polymerase. Similar compounds include dasabuvir, filibuvir, and lomibuvir. Compared to these compounds, this compound has shown unique binding affinities and inhibition profiles. For instance, while dasabuvir and filibuvir interact with different variants of the NS5B enzyme, this compound has demonstrated specific interactions with certain genotypes of the Hepatitis C virus . This uniqueness makes this compound a valuable compound for targeted antiviral therapy.

Conclusion

This compound is a promising compound with significant potential in the treatment of Hepatitis C. Its selective inhibition of the NS5B polymerase, along with its unique chemical properties and binding affinities, make it a valuable tool in scientific research and pharmaceutical development. Continued research on this compound and its analogs may lead to the development of more effective antiviral therapies for Hepatitis C and other viral infections.

Eigenschaften

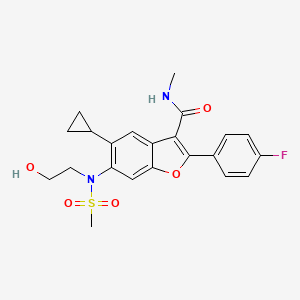

IUPAC Name |

5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDWVLJJJOTABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219225 | |

| Record name | Nesbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

691852-58-1 | |

| Record name | Nesbuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691852581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nesbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nesbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK815W3Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

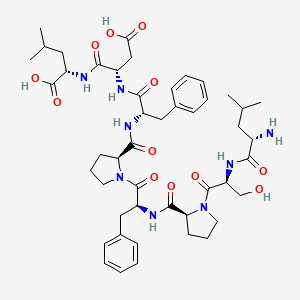

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

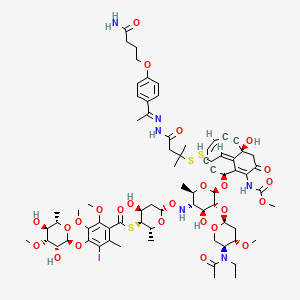

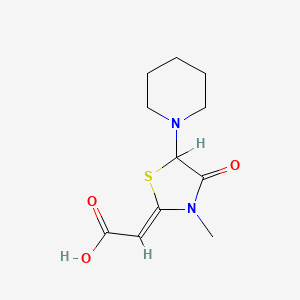

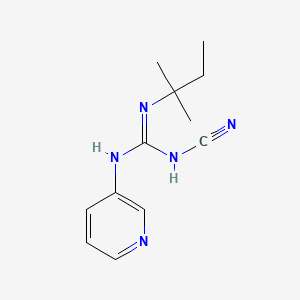

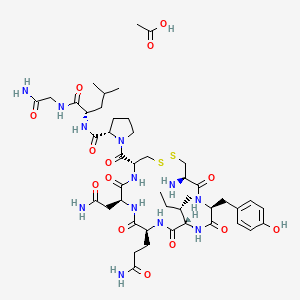

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

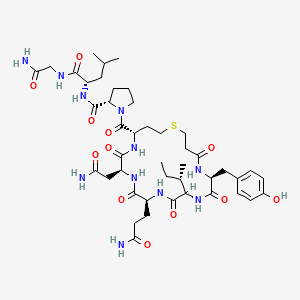

![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1678130.png)